molecular formula C9H9BN2O3 B13408407 4-Acetamido-2-cyanophenylboronic acid

4-Acetamido-2-cyanophenylboronic acid

Cat. No.: B13408407
M. Wt: 203.99 g/mol
InChI Key: SMWLJCBYLSDXPS-UHFFFAOYSA-N
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Description

4-Acetamido-2-cyanophenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an acetamido group at position 4 and a cyano group at position 2. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and transition metals.

Properties

Molecular Formula

C9H9BN2O3

Molecular Weight

203.99 g/mol

IUPAC Name

(4-acetamido-2-cyanophenyl)boronic acid

InChI

InChI=1S/C9H9BN2O3/c1-6(13)12-8-2-3-9(10(14)15)7(4-8)5-11/h2-4,14-15H,1H3,(H,12,13)

InChI Key

SMWLJCBYLSDXPS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)C)C#N)(O)O

Origin of Product

United States

Preparation Methods

Esterification and Hydrolysis Steps

  • The boronic acid intermediate is often isolated as a cyclic boronate ester (e.g., 1,3,2-dioxaborinane derivatives) for ease of purification and stability.
  • Esterification is typically performed with 1,3-propanediol or other diols under mild conditions.
  • Subsequent hydrolysis under acidic aqueous conditions (pH 1-3) regenerates the free boronic acid.

This two-step esterification-hydrolysis cycle improves the overall yield and purity of the final boronic acid compound.

Acetamido Group Introduction via Acylation of Amino Precursors

  • The acetamido group is introduced by acetylation of the corresponding amino group on the phenyl ring.
  • Common reagents include acetic anhydride or acetyl chloride in the presence of a base or catalyst.
  • The amino precursor can be 4-amino-2-cyanophenylboronic acid or its protected derivatives.
  • Reaction solvents such as dichloromethane or tetrahydrofuran are used to control reaction rates and selectivity.

The acylation step is crucial for obtaining the 4-acetamido substitution pattern and is described in various synthetic protocols for phenylboronic acid derivatives.

Alternative Synthetic Approaches: Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura cross-coupling reactions can be employed to construct the boronic acid moiety on a pre-functionalized aromatic ring.
  • Starting from 4-acetamido-2-halobenzonitrile, the coupling with bis(pinacolato)diboron in the presence of palladium catalysts yields the boronate ester intermediate.
  • Subsequent hydrolysis yields the free boronic acid.

This method allows for high regioselectivity and functional group tolerance, suitable for complex substituted phenylboronic acids.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Yield (%) Notes
1 Halogen-lithium exchange + boronation n-BuLi, trimethyl borate, low temp, acidic hydrolysis 80-85 High yield, widely used for 2-cyanophenylboronic acid derivatives
2 Esterification of boronic acid 1,3-propanediol, mild conditions Quantitative Stabilizes intermediate for purification
3 Acetylation of amino group Acetic anhydride or acetyl chloride, base, DCM or THF 70-90 Converts amino to acetamido group
4 Suzuki-Miyaura cross-coupling Pd catalyst, bis(pinacolato)diboron, base, solvent 60-80 Alternative route, good functional group tolerance

Detailed Research Findings and Notes

  • The patented process (WO2014023576A1) emphasizes the use of 2-bromobenzonitrile as a starting material for synthesizing 2-cyanophenylboronic acid, which can be further functionalized to the acetamido derivative by acetylation of the amino group at the 4-position.
  • The esterification with diols like 1,3-propanediol forms cyclic boronate esters that improve handling and purification, followed by acid hydrolysis to release the boronic acid functionality in high yield.
  • The acetamido group introduction is typically performed post-boronation to avoid interference with boron chemistry and to ensure selectivity in acetylation.
  • Palladium-catalyzed borylation provides an efficient alternative, especially when halogenated precursors are available, and is compatible with sensitive functional groups such as cyano and acetamido.
  • The pH control during hydrolysis and salt formation steps is critical; basic aqueous solutions (pH 10-14) are used to extract and isolate boronic acid salts, which can be converted back to free acids by acidification.
  • Organic and inorganic salts of the boronic acid can be prepared to improve stability and solubility for downstream applications.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-acetamido-2-cyanophenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is exploited in the design of enzyme inhibitors and drug delivery systems. Additionally, the cyano and acetamido groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) Electron Effect Steric Effect Reactivity (Theoretical) Solubility Stability
4-Acetamido-2-cyanophenylboronic acid 4-Acetamido, 2-Cyano Strong EWG (CN) at C2 Moderate High Moderate (Polar) High (EWG stabilizes)
4-Acetamidophenylboronic acid 4-Acetamido Moderate EWG (Acetamido) Low Moderate High (Polar) Moderate
4-Acetamido-2-chloro-3-methylphenylboronic acid 2-Cl, 3-Me EWG (Cl) + EDG (Me) High (Me) Moderate Low Moderate
(5-Acetamido-2-nitro)benzeneboronic acid 5-Acetamido, 2-NO2 Strong EWG (NO2) Low High Low High

Key Observations:

Electron-Withdrawing Groups (EWGs): The cyano group in the target compound is a stronger EWG than chloro (in the 2-chloro-3-methyl derivative) but weaker than nitro (in the 2-nitro analog). This enhances Lewis acidity compared to the parent 4-acetamidophenylboronic acid, facilitating faster transmetallation in Suzuki reactions . The nitro-substituted compound likely exhibits the highest reactivity due to the extreme electron-withdrawing nature of NO2 .

Solubility: The acetamido group improves aqueous solubility across all compounds. However, the cyano and nitro groups reduce solubility compared to the parent 4-acetamidophenylboronic acid due to decreased polarity balance .

Stability and Protodeboronation Resistance

Boronic acids are prone to protodeboronation under basic conditions. Electron-withdrawing groups like cyano or nitro stabilize the boronate anion via resonance, reducing degradation. For example:

  • 4-Acetamido-2-cyanophenylboronic acid is expected to exhibit higher stability than 4-acetamidophenylboronic acid but slightly lower than the nitro-substituted derivative .
  • The chloro-methyl derivative’s stability is moderated by the opposing electronic effects of Cl (EWG) and Me (EDG) .

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance cyanation and borylation efficiency.
  • Catalyst selection : Pd(dppf)Cl₂ improves cross-coupling yields in borylation .
  • Temperature : Excessive heat during cyanation may degrade the boronic acid moiety; maintain ≤100°C.

Q. Example Data :

StepYield RangeKey Conditions
Acylation70–85%0–5°C, 2h
Cyanation50–65%80°C, 12h
Borylation60–75%Pd(dppf)Cl₂, 70°C

Advanced: How do the electron-withdrawing substituents (cyano, acetamido) influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:
The cyano (-CN) and acetamido (-NHCOCH₃) groups synergistically modulate electronic and steric effects:

  • Electronic Effects :
    • The -CN group withdraws electron density, reducing boronic acid’s nucleophilicity but enhancing oxidative addition with Pd(0) .
    • The acetamido group acts as a mild electron donor, balancing reactivity to prevent over-deactivation.
  • Steric Effects :
    • Ortho-substituted cyano groups may hinder Pd coordination, requiring bulky ligands (e.g., SPhos) to accelerate transmetallation .

Q. Experimental Optimization :

  • Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C for aryl halides.
  • Monitor reaction progress via TLC (Rf shift) or ¹¹B NMR to confirm boronic acid consumption.

Q. Data Contradictions :

  • notes chloro/methyl substituents reduce coupling yields by 15–20% compared to cyano analogs, suggesting -CN improves compatibility with electron-deficient aryl halides .

Basic: What analytical techniques are critical for characterizing 4-Acetamido-2-cyanophenylboronic acid?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., acetamido δ 2.1 ppm for CH₃; cyano absence in ¹H NMR).
  • ¹¹B NMR : Verify boronic acid formation (δ 28–32 ppm for -B(OH)₂).
  • FT-IR : Detect -CN stretch (~2240 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) .
  • HPLC-MS : Assess purity and molecular ion ([M+H]⁺ expected at m/z 219.1).

Q. Safety Note :

  • Boronic acids may hydrolyze; store at 4–8°C under inert atmosphere (per stability data in ) .

Advanced: How to resolve low yields in boronation steps due to protodeboronation?

Methodological Answer:
Protodeboronation is exacerbated by electron-withdrawing groups. Mitigation strategies include:

pH Control : Maintain mildly basic conditions (pH 7–9) using NaHCO₃ to stabilize the boronate intermediate .

Low-Temperature Quenching : After lithiation, add trimethyl borate at -78°C to minimize side reactions.

Protecting Groups : Temporarily protect the boronic acid as a pinacol ester, then deprotect with aqueous HCl .

Q. Case Study :

  • reports 15% higher yields using pinacol ester protection for chloro-methyl analogs .

Basic: What safety precautions are essential when handling 4-Acetamido-2-cyanophenylboronic acid?

Methodological Answer:

  • Hazard Mitigation :
    • Wear nitrile gloves and goggles (H315/H319 risks: skin/eye irritation) .
    • Use fume hoods to avoid inhalation (H335: respiratory irritation).
  • Storage : 4–8°C in airtight, light-resistant containers to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

Experimental Design :

  • Prepare buffered solutions (pH 4–10).
  • Incubate samples at 4°C, 25°C, and 40°C for 0–30 days.
  • Monitor degradation via HPLC (area under the curve) and ¹¹B NMR.

Key Parameters :

  • Hydrolysis rates correlate with pH: acidic conditions accelerate boronic acid degradation.
  • Data from suggests 90% stability at pH 7/4°C after 30 days .

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